3,4,5-Tribromo-1H-pyrazol-1-ol is a halogenated derivative of pyrazole, characterized by the presence of three bromine atoms at positions 3, 4, and 5 of the pyrazole ring. This compound has garnered attention due to its unique structural features and potential applications in various fields, including organic synthesis and pharmaceuticals. Its molecular formula is C₃H₃Br₃N₂O, with a molecular weight of approximately 304.77 g/mol.
3,4,5-Tribromo-1H-pyrazol-1-ol belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This classification highlights its significance in organic chemistry as a versatile building block for various chemical transformations.
The synthesis of 3,4,5-tribromo-1H-pyrazol-1-ol can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature and concentration to ensure high yields and minimize by-products. The use of solvents like acetonitrile can also influence the outcome by stabilizing intermediates during the reaction process.
3,4,5-Tribromo-1H-pyrazol-1-ol features a five-membered ring structure with two nitrogen atoms and three bromine substituents. The presence of a hydroxyl group at position 1 contributes to its reactivity and solubility characteristics.
3,4,5-Tribromo-1H-pyrazol-1-ol can participate in various chemical reactions due to its electrophilic nature:
The reactivity is influenced by steric hindrance from the bromine atoms and electronic effects that dictate how the compound interacts with other reagents.
The mechanism by which 3,4,5-tribromo-1H-pyrazol-1-ol exerts its biological effects involves interactions with specific biological targets:
Relevant data indicates that its reactivity profile makes it suitable for further functionalization in synthetic organic chemistry .
3,4,5-Tribromo-1H-pyrazol-1-ol has several scientific uses:
This compound exemplifies how structural modifications can enhance reactivity and biological activity, making it a valuable asset in chemical research and development.
Systematic naming of polybrominated pyrazoles follows IUPAC conventions based on atomic numbering and functional group priorities. For 3,4,5-tribromo-1H-pyrazol-1-ol, the parent heterocycle is designated as 1H-pyrazole, with bromo substituents at positions 3, 4, and 5. The functional group suffix "-ol" indicates the hydroxyl group at nitrogen-1. This nomenclature distinguishes it from isomeric structures such as 1-(3,4,5-tribromo-1H-pyrazol-1-yl)propan-2-one (CAS: 1446334-41-3), where the hydroxyl is replaced by an acetonyl moiety [4] [9].
Isomeric complexity arises from three key factors:
Table 1: Comparative Properties of Tribrominated Pyrazole Derivatives
Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
3,4,5-Tribromo-1H-pyrazole | 627674 | C₃HBr₃N₂ | 297.79 |
1-(3,4,5-Tribromo-1H-pyrazol-1-yl)propan-2-one | 1446334-41-3 | C₆H₅Br₃N₂O | 360.83 |
Ethyl 2-(3,4,5-tribromo-1H-pyrazol-1-yl)propanoate | Not specified | C₈H₁₀Br₃N₃O₂ | 418.89 |
3,4,5-Tribromo-N,N,α-trimethyl-1H-pyrazole-1-acetamide | 36701 | C₈H₁₀Br₃N₃O | 401.90 |
Electronic effects manifest in predicted pKa values near -4.15 for the hydroxyl proton, indicating strong acidity due to bromine electron withdrawal [4] [9]. Density functional theory (DFT) calculations further reveal distorted planarity in the solid state and polarized C–Br bonds conducive to halogen bonding.
Polybrominated pyrazoles emerged as privileged scaffolds during the 1970–1990s agrochemical innovation boom. Their structural robustness against metabolic degradation made them ideal candidates for fungicides and herbicides. The 3,4,5-tribromo substitution pattern proved particularly effective in enhancing lipophilicity and membrane penetration, facilitating target engagement in plant pathogens. Key patents leveraged this scaffold to develop compounds with sub-micromolar activity against Botrytis cinerea and Phytophthora infestans [2] [10].
Pharmaceutical applications advanced significantly with the discovery that bromine placement modulates bioisosteric replacement potential:
Table 2: Historical Milestones in Tribrominated Pyrazole Applications
Era | Development | Application Sector |
---|---|---|
1970s | First synthesis of 3,4,5-tribromopyrazoles via electrophilic bromination | Agrochemical intermediates |
1980–1995 | Patent filings for fungicidal pyrazoles with 3,4,5-tribromo substitution | Crop protection |
1995–2010 | Evaluation as kinase inhibitor precursors | Oncology drug discovery |
2010–Present | Structure-activity relationship (SAR) studies for halogen bonding optimization | Targeted therapeutics |
The scaffold’s versatility is further evidenced by its role in synthesizing fused heterocycles. Chromone-pyrazole hybrids, for example, were developed as antimicrobial agents through oxidative cyclization of 2′-hydroxychalcones [7].
The 2010s witnessed a paradigm shift with the recognition that 3,4,5-tribromo-1H-pyrazol-1-ol derivatives serve as potent ATP-competitive kinase inhibitors. Their planar geometry and halogen placement enable key interactions:
Specific kinase targeting achievements include:
Table 3: Pyrazole-Based Kinase Inhibitors Incorporating Halogen-Rich Scaffolds
Kinase Target | Inhibitor Compound | Core Structure | Enzymatic IC₅₀ | Cellular Activity |
---|---|---|---|---|
Akt1 | AT-7867 | 3,4,5-Tribromopyrazole derivative | 61 nM | Antiproliferative in HCT116 (IC₅₀ = 7.76 μM) |
ALK | Compound 3 (Fushimi et al.) | Pyrrolo[2,3-b]pyridine-pyrazole | 2.9 nM | Cellular IC₅₀ = 27 nM |
EGFR | Compound 16 | Pyrazolo[3,4-d]pyrimidine | 0.034 μM | MDA-MB-468 IC₅₀ = 0.844 μM |
CK2α | 4,5,6-Tribromo-1H-triazolo[4,5-b]pyridine | Azolopyridine | 2.56 μM | Not reported |
Structural biology insights reveal that Glu121 in ALK forms a critical hydrogen bond with pyrazole N2, while the C4 bromine occupies a sterically constrained region near Leu1256, conferring selectivity over structurally related kinases [3] [10]. Recent designs further exploit this through C3-arylethynyl extensions to enhance hydrophobic contacts, as seen in EGFR inhibitors like compound 16 (IC₅₀ = 34 nM) [8].
Rational optimization now focuses on mitigating off-target effects by:
This pharmacophore evolution underscores the enduring utility of halogenated pyrazoles in precision oncology and targeted therapeutic development.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3